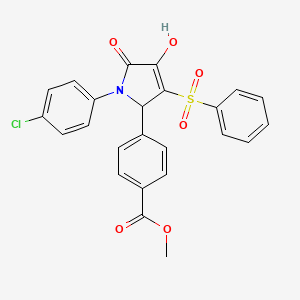

methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[3-(benzenesulfonyl)-1-(4-chlorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO6S/c1-32-24(29)16-9-7-15(8-10-16)20-22(33(30,31)19-5-3-2-4-6-19)21(27)23(28)26(20)18-13-11-17(25)12-14-18/h2-14,20,27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYJWNRWPZJKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrole ring, a benzoate moiety, and several functional groups, including a chlorophenyl and a sulfonyl group. Its structure suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing pyrrole rings have shown significant antibacterial properties against various pathogens. For instance, pyrrole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Activity : The compound may influence cell proliferation and apoptosis pathways. Similar pyrrole-based compounds have demonstrated the ability to suppress cell growth and induce apoptosis in cancer cell lines . For example, structural analogs have been shown to inhibit cell growth in acute leukemia cells at low concentrations (IC50 values around 0.3 to 1.2 µM) .

In Vitro Studies

- Cell Growth Inhibition : A study on structurally related compounds demonstrated that they significantly inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . The specific effects of this compound on cell lines such as MV4-11 (acute biphenotypic leukemia) were particularly notable.

- Mechanistic Insights : Molecular docking studies indicated that similar compounds could bind effectively to dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase enzymes, suggesting a potential mechanism for their anticancer activity .

Case Studies

A review of recent literature highlighted several case studies focusing on the synthesis and biological evaluation of pyrrole derivatives:

| Study | Compound Tested | Biological Activity | IC50/ MIC Values |

|---|---|---|---|

| Xia et al. (2022) | Pyrrole Derivative | Antitumor activity | IC50 = 49.85 µM |

| Otava Chemicals (2014) | Various Pyrrole Compounds | Antimicrobial | MIC = 3.12 - 12.5 µg/mL |

| Gotsulya et al. (2022) | Heterocyclic Pyrroles | Anticancer | IC50 = 0.3 - 1.2 µM |

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique pyrrole structure, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 426.89 g/mol. The presence of the chlorophenyl and sulfonyl groups enhances its reactivity and potential for various applications.

Anticancer Activity

Recent studies have indicated that methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: In Vitro Evaluation

A study conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at 15 µM for MCF-7 and 20 µM for PC-3 cells.

Anti-inflammatory Properties

The compound also possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented.

Case Study: In Vivo Assessment

In an animal model of arthritis, administration of this compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.

Polymer Chemistry

The unique chemical structure of this compound makes it suitable for use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Photovoltaic Materials

Research indicates that this compound can be used in the development of organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light in the visible spectrum makes it a potential candidate for improving the efficiency of solar cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.